![molecular formula C15H11FN2OS B5217792 N-(2-cyanophenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5217792.png)
N-(2-cyanophenyl)-2-[(4-fluorophenyl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyanophenyl)-2-[(4-fluorophenyl)thio]acetamide, commonly known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3) that has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
The exact mechanism of action of CP-690,550 on N-(2-cyanophenyl)-2-[(4-fluorophenyl)thio]acetamide signaling pathways and immune cells may be further elucidated.
5. Drug delivery systems: New drug delivery systems may be developed to improve the pharmacokinetic properties and half-life of CP-690,550 in vivo.
Conclusion:
In conclusion, CP-690,550 is a potent and selective inhibitor of N-(2-cyanophenyl)-2-[(4-fluorophenyl)thio]acetamide that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of cytokine signaling pathways and the modulation of immune cell function. CP-690,550 has several advantages for lab experiments, but also has some limitations. There are still many future directions for research on CP-690,550, which may lead to new therapeutic options for patients with inflammatory and autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
CP-690,550 has several advantages for lab experiments. It is highly selective for N-(2-cyanophenyl)-2-[(4-fluorophenyl)thio]acetamide and does not inhibit other JAK family members, which reduces the risk of off-target effects. It also has good bioavailability and pharmacokinetic properties, which allows for easy administration and dosing in animal models. However, CP-690,550 has some limitations for lab experiments. It is a small molecule inhibitor and may not be suitable for targeting intracellular protein-protein interactions. It also has a short half-life in vivo, which may require frequent dosing in animal studies.
Orientations Futures
CP-690,550 has shown promising results in preclinical and clinical studies for the treatment of various diseases. However, there are still many future directions for research on CP-690,550. Some potential areas of investigation include:
1. Combination therapy: CP-690,550 may be used in combination with other drugs to enhance its therapeutic effects and reduce the risk of drug resistance.
2. New indications: CP-690,550 may be tested for its efficacy in other diseases, such as multiple sclerosis, lupus, and type 1 diabetes.
3. Biomarker identification: Biomarkers may be identified to predict the response to CP-690,550 treatment and monitor disease progression.
4.
Méthodes De Synthèse
CP-690,550 can be synthesized through a multistep process that involves the reaction of 2-cyanophenylboronic acid with 4-fluorothiophenol, followed by the addition of 2-bromoacetophenone and subsequent cyclization to form the final product.
Applications De Recherche Scientifique
CP-690,550 has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and transplant rejection. It has been shown to be effective in reducing inflammation and suppressing the immune response in these diseases.
Propriétés
IUPAC Name |
N-(2-cyanophenyl)-2-(4-fluorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS/c16-12-5-7-13(8-6-12)20-10-15(19)18-14-4-2-1-3-11(14)9-17/h1-8H,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKENHVJGRFEUQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)CSC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.